molecular formula C9H9FO4S B1377143 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid CAS No. 1423033-70-8

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid

Cat. No.: B1377143
CAS No.: 1423033-70-8
M. Wt: 232.23 g/mol
InChI Key: XCTVXPJHINBLCC-UHFFFAOYSA-N
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Description

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid is an organic compound with the molecular formula C9H9FO4S It is characterized by the presence of a fluorine atom, a methanesulfonyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-fluoro-3-methylbenzoic acid, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Sulfonylation: The amino group is converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent like potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated control systems, and high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The methanesulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be further oxidized to a carboxylic acid or other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Products with different functional groups replacing the fluorine atom.

    Reduction: Thiol derivatives of the original compound.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-methylbenzoic acid: Lacks the methanesulfonyl group, resulting in different chemical reactivity and biological activity.

    3-Methanesulfonyl-4-methylbenzoic acid:

    4-Fluoro-3-methanesulfonylbenzoic acid: Lacks the methyl group, which can influence its steric and electronic characteristics.

Uniqueness

4-Fluoro-3-methanesulfonyl-5-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a fluorine atom and a methanesulfonyl group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

4-fluoro-3-methyl-5-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO4S/c1-5-3-6(9(11)12)4-7(8(5)10)15(2,13)14/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTVXPJHINBLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)S(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-70-8
Record name 4-fluoro-3-methanesulfonyl-5-methylbenzoic acid
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